Ácido guanidinoacético d2

Descripción general

Descripción

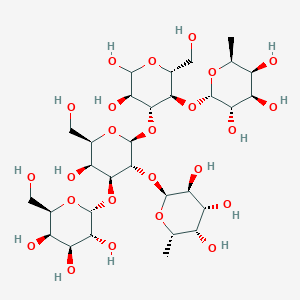

Guanidinoacetic acid (GAA), also known as glycocyamine or guanidinoacetate, is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation . It is the direct precursor of creatine and its phosphorylated derivative phosphocreatine in the body .

Synthesis Analysis

GAA is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . In a further step, GAA is methylated to creatine with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis

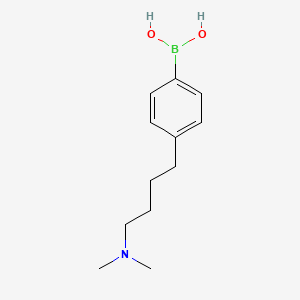

The molecular structure of GAA is C3H7N3O2 .Chemical Reactions Analysis

GAA is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation .Physical and Chemical Properties Analysis

GAA is a white (to yellowish) fine powder, which is granulated for improved handling, metering, and uptake with starch into aggregates with a mean diameter of 200-400 microns .Aplicaciones Científicas De Investigación

Salud y trastornos neurológicos

El ácido guanidinoacético d2 (GAA) juega un papel crucial en la salud neurológica debido a su relación con la creatina, que es esencial para el almacenamiento y suministro de energía en el cerebro. Los estudios han explorado su uso en pacientes con deficiencia de GAMT (guanidinoacetato metiltransferasa), una condición que afecta la síntesis de creatina. La administración de GAA puede imitar los niveles de GAA en el cerebro que se encuentran en pacientes clínicos, lo que podría ofrecer beneficios terapéuticos .

Masa muscular y potencia

En condiciones como la enfermedad renal crónica y la diabetes mellitus, se observa una disminución de GAA, lo que se correlaciona con la disminución de la masa muscular y la potencia. La investigación sugiere que la administración a largo plazo de GAA podría restaurar la función muscular en estos pacientes .

Bioenergética celular

El GAA es integral para la bioenergética celular, sirviendo como precursor de la creatina, que es vital para la transferencia de energía dentro de las células. El papel del GAA en el metabolismo energético lo convierte en un tema de interés en estudios relacionados con la fisiología celular y los trastornos relacionados con la energía .

Suplementación dietética

Como precursor natural de la creatina, el GAA se está investigando como un nuevo agente dietético. Su suplementación se ha estudiado en cerdos y aves de corral para confirmar los impactos en el rendimiento del crecimiento, el rendimiento reproductivo y la calidad de la carne .

Regulación del tejido adiposo

El GAA se ha identificado como un importante regulador de la bioenergética celular y se ha utilizado como aditivo alimentario. Se están explorando sus efectos sobre el crecimiento del tejido adiposo para comprender sus posibles beneficios en el control del peso y la salud metabólica .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

d2-Guanidinoacetic acid primarily targets the muscle and nerve tissues . It acts as a direct precursor of creatine, an essential compound in the energy metabolism of these tissues . It also has the potential to stimulate hormonal release and neuromodulation .

Mode of Action

d2-Guanidinoacetic acid interacts with its targets by stimulating cellular bioenergetics through enhanced creatine biosynthesis . This results in amplified creatine availability in the skeletal muscle . It also has the potential to stimulate hormonal release and neuromodulation .

Biochemical Pathways

d2-Guanidinoacetic acid affects the creatine biosynthesis pathway . It is a naturally occurring amino acid derivative that acts as a direct precursor of creatine . It also has the potential to alter the metabolic utilization of arginine .

Pharmacokinetics

It is known that it can be synthesized in the human body and can also be provided by animal- and plant-based foods, as well as nutritional supplements . It has been suggested that d2-Guanidinoacetic acid could reduce blood glucose concentration by acting as an insulinotropic food compound .

Result of Action

The action of d2-Guanidinoacetic acid results in improved clinical outcomes and prevention of muscle mass loss in patients with chronic renal failure . It also enhances muscular performance in healthy volunteers and improves health-related quality of life in patients with chronic fatigue syndrome . It has been suggested that d2-Guanidinoacetic acid could potentially minimize the incidence of wooden breast, a disorder that increases the hardness of the Pectoralis major muscle .

Action Environment

The action, efficacy, and stability of d2-Guanidinoacetic acid can be influenced by various environmental factors. More data are warranted to understand the factors affecting the potential efficacy of d2-Guanidinoacetic acid to reduce the occurrence and severity of myopathies .

Propiedades

IUPAC Name |

2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFZUMJYQTVII-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745740 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-63-7 | |

| Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)